Azepane-4-thiolhydrochloride
Description
Azepane-4-thiolhydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring with a thiol (-SH) functional group at the 4-position and a hydrochloride salt. For instance, Hexahydro-1H-azepin-4-ol hydrochloride (a hydroxylated analog) has a molecular formula of C₆H₁₃NO·HCl and a molar mass of 151.63 g/mol .
Properties
Molecular Formula |
C6H14ClNS |
|---|---|
Molecular Weight |
167.70 g/mol |
IUPAC Name |
azepane-4-thiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H |
InChI Key |
MBYJXOMPVGNUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)S.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepane-4-thiolhydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation, substitution, reduction, and chlorination of cycloheximide . The reaction conditions are generally mild, and the process can be optimized for high yield and purity.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar methods. The process involves the use of readily available raw materials and straightforward reaction steps, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Azepane-4-thiolhydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various azepane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Azepane-4-thiolhydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Azepane-4-thiolhydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction is crucial in its role as an enzyme inhibitor and in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights:
Functional Group Impact :
- This compound’s thiol group distinguishes it from hydroxylated analogs (e.g., Hexahydro-1H-azepin-4-ol hydrochloride) . Thiols are more reactive, enabling participation in redox reactions or metal chelation, which may be advantageous in catalytic or therapeutic contexts.
- The trifluoromethyl group in 4-(Trifluoromethyl)Azepan-4-Ol Hydrochloride enhances metabolic stability and membrane permeability, a common strategy in drug design .
Pharmacological Potential: While memantine and tapentadol hydrochlorides are clinically validated drugs targeting neurological pathways , this compound’s lack of reported bioactivity data limits direct therapeutic comparisons. However, its structure suggests possible applications in cysteine protease inhibition or heavy metal detoxification.
Synthetic Utility :
- Azepane derivatives are frequently employed as intermediates. For example, 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride (CAS 1909306-29-1) is a building block in medicinal chemistry , highlighting the broader relevance of azepane-based hydrochlorides in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
